molecular formula C11H8N2O2 B1584209 4-(4-Nitrophenyl)pyridine CAS No. 4282-45-5

4-(4-Nitrophenyl)pyridine

Cat. No.: B1584209
CAS No.: 4282-45-5
M. Wt: 200.19 g/mol
InChI Key: XBXSGMVYJPSYLI-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)pyridine typically involves a two-step process starting from pyridine N-oxide. The first step is the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, which yields 4-nitropyridine N-oxide. The second step involves the reduction of 4-nitropyridine N-oxide with phosphorus trichloride to produce this compound .

Industrial Production Methods: In industrial settings, the continuous flow synthesis method is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products. The continuous extraction in the nitration step and optimized conditions allow for high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Nitropyridine
  • 4-Nitropyridine
  • 2-Nitropyridine

Comparison: 4-(4-Nitrophenyl)pyridine is unique due to the presence of the nitrophenyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties. Compared to other nitropyridines, it exhibits higher selectivity and efficiency in certain reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXSGMVYJPSYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293367
Record name 4-(4-Nitrophenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-45-5
Record name 4282-45-5
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Record name 4-(4-Nitrophenyl)pyridine
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Record name 4282-45-5
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Synthesis routes and methods I

Procedure details

To a mixture of 4-pyridylboronic acid (500 mg, 4.06 mmol), 1-iodo-4-nitrobenzene (1.01 g, 4.06 mmol) and Pd(Ph3P)2Cl2 (140 mg, 0.199 mmol) in dioxane (15 mL), a solution of Na2CO3 (1.00 g, 9.43 mmol) in H2O (10 mL) was added. The mixture was stirred at 100 C for 20 h. Water and EtOAc were added. Organic phase was separated, washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo. The residue was purified by a silica gel column on ISCO, eluted with 20-100% EtOAc in hexanes to give 4-(4-nitrophenyl)pyridine as a solid (342 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
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15 mL
Type
solvent
Reaction Step One
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140 mg
Type
catalyst
Reaction Step One
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1 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

In a 300-ml four-necked flask were placed 206.2 g (2.10 moles) of concentrated sulfuric acid and 19.6 g (0.19 mole) of 60% nitric acid. The mixture was stirred on an ice bath and 25.7 g (0.17 mole) of 4-phenylpyridine was added at 0° C. After the addition, the stirring was continued at 0° C. for three hours. The reaction mixture thus prepared was added in drops to 1250.0 g of ice placed in a 2000-ml four-necked flask. The mixture was stirred on an ice bath and 600.6 g (4.43 moles) of a 29.5% aqueous solution of sodium hydroxide was added in drops. Thereafter, a solid was recovered by filtration at 0° C. The solid was washed with water and recrystallized twice from 200 ml of 5M hydrochloric acid. To the solid thus obtained was added 200 ml of 5M hydrochloric acid in drops. The solid was dissolved by heating and 201.4 g (1.49 moles) of a 29.5% aqueous solution of sodium hydroxide was added in drops. The mixture was cooled to room temperature and a separated solid was recovered by filtration. The solid was washed with water and dried under reduced pressure to give 12.9 g of 4-(4-nitrophenyl)pyridine.
Quantity
206.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1250 g
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reactant
Reaction Step Four
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aqueous solution
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a 25 mL round bottom flask is added 1-bromo-4-nitrobenzene (404 mg, 2.0 mmol), 4-pyridinylboronic acid (248 mg, 2.0 mmol), Na2CO3 (424 mg, 4.0 mmol) and Pd(PPh3)4 (100 mg, 0.087 mmol), DME (10 mL) and H2O (3 mL). The mixture is degassed and heated at reflux for 14 h. TLC is used to establish the completion of starting bromide, the mixture is allowed to cool to room temperature. EtOAc is added, and the EtOAc layer is washed with H2O (15 mL) and brine (10 mL) and dried over MgSO4. After removal of EtOAc, the resulting residue is subjected to flash chromatography with CH2Cl2/EtOAc (3:1) as eluent to provide the coupling product 4-(4-nitro-phenyl)-pyridine (288 mg, 72%). 1H NMR (400 MHz, CDCl3) ∂ 8.75 (2H, dd, J=6.0 and 2.8 Hz), 8.36 (2H, dd, J=9.6 and 3.2 Hz), 7.80 (2H, dd, J=8.8 and 2.4 Hz), 7.54 (2H, dd, J=5.6 and 2.0 Hz).
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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